Cas no 944401-77-8 (2-Amino-4-fluoropyridine)

2-Amino-4-fluoropyridine is a fluorinated pyridine derivative with the molecular formula C5H5FN2. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The presence of both amino and fluorine substituents on the pyridine ring enhances its reactivity, enabling selective functionalization for the development of complex molecules. Its high purity and stability make it suitable for use in coupling reactions, nucleophilic substitutions, and as a building block for heterocyclic compounds. The fluorine atom contributes to improved metabolic stability and bioavailability in drug design. Proper handling under inert conditions is recommended due to its sensitivity to moisture and air.
2-Amino-4-fluoropyridine structure
2-Amino-4-fluoropyridine structure
Product Name:2-Amino-4-fluoropyridine
CAS No:944401-77-8
MF:C5H5FN2
MW:112.105004072189
MDL:MFCD09260906
CID:69623
PubChem ID:18327808
Update Time:2025-10-28

2-Amino-4-fluoropyridine Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-fluoropyridine
    • 4-fluoropyridin-2-amine
    • 4-Fluoro-pyridin-2-ylamine
    • C5H5FN2
    • 4-Fluoro-2-pyridinamine (ACI)
    • 4-Fluoro-2-aminopyridine
    • A2976
    • EN300-56054
    • SY004151
    • 4-fluoro-pyridin-2-amine
    • AKOS006238128
    • 2-amino-4-fluoropyridine, AldrichCPR
    • DTXSID20592836
    • STL555337
    • SCHEMBL23104502
    • AC-3168
    • CS-W005118
    • W-204107
    • BCP26403
    • TS-01558
    • 4-FLUORO-2-PYRIDINAMINE
    • 944401-77-8
    • BBL101541
    • HY-W005118
    • AB50025
    • DB-082075
    • WCCFLOQQACDOAX-UHFFFAOYSA-N
    • Amino-4-fluoropyridine
    • MFCD09260906
    • SCHEMBL310167
    • MDL: MFCD09260906
    • Inchi: 1S/C5H5FN2/c6-4-1-2-8-5(7)3-4/h1-3H,(H2,7,8)
    • InChI Key: WCCFLOQQACDOAX-UHFFFAOYSA-N
    • SMILES: FC1C=C(N)N=CC=1

Computed Properties

  • Exact Mass: 112.04400
  • Monoisotopic Mass: 112.04367633g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 76.8
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: 2
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.9Ų

Experimental Properties

  • Color/Form: No data available
  • Density: 1.257
  • Melting Point: 100.0 to 104.0 deg-C
  • Boiling Point: 211.5°C at 760 mmHg
  • Flash Point: 81.7℃
  • Refractive Index: 1.554
  • Water Partition Coefficient: Slightly soluble in water.
  • PSA: 38.91000
  • LogP: 1.38410

2-Amino-4-fluoropyridine Security Information

2-Amino-4-fluoropyridine Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

2-Amino-4-fluoropyridine Pricemore >>

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2-Amino-4-fluoropyridine Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Bromine Solvents: Water ;  6 - 8 h, 60 - 80 °C
Reference
Preparation of 4-fluoropyridin-2-amine
, China, , ,

Production Method 2

Reaction Conditions
1.1 rt → 120 °C; 120 °C
Reference
Synthetic method of 2-amino-4-fluoropyridine with high yield
, China, , ,

Production Method 3

Reaction Conditions
1.1 Reagents: Cesium carbonate ,  Benzophenone imine Catalysts: Tris(dibenzylideneacetone)dipalladium ,  1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ;  4 h, rt → 65 °C; 65 °C → 60 °C; overnight, 60 °C; 60 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  basified
Reference
Preparation of imidazopyridines as inhibitors of IGF-1R and IR and one or both of EGFR and ErbB2 kinases for treating neoplasm
, United States, , ,

Production Method 4

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, rt
Reference
Imidazopyridine derivatives as modulators of TNF activity and their preparation
, World Intellectual Property Organization, , ,

Production Method 5

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 - 5 °C; 16 h, rt
Reference
Preparation of substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamide compounds as type III receptor tyrosine kinase inhibitors
, World Intellectual Property Organization, , ,

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium fluoride Solvents: Dimethylformamide ;  5 - 8 h, 140 °C
Reference
Preparation method of 2-amino-4-fluoropyridine
, China, , ,

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Solvents: Water ;  rt; rt → 80 °C
Reference
Method for synthesizing 2-amino-4-fluoropyridine with pyridine-2-carboxylic acid as raw material
, China, , ,

Production Method 8

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: N-Methyl-2-pyrrolidone ;  10 h, rt → 200 °C
Reference
Synthesis of 4-fluoro-2-aminopyridine
Zhao, Chunshen; Song, Wuyan; Wu, Changyun; Wu, Shengfu; Wang, Sidong, Guangdong Huagong, 2013, 40(17),

Production Method 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 10
Reference
Heterocyclic fused pyridines and related compounds as inhibitor compounds of phosphodiesterase type 10A and their preparation and use in the treatment of neurological and psychiatric disorders
, United States, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  cooled; overnight, rt
Reference
Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation
, World Intellectual Property Organization, , ,

Production Method 11

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  overnight, rt
Reference
Preparation of indan derivatives as protein kinase inhibitors
, China, , ,

Production Method 12

Reaction Conditions
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  0 - 5 °C; 16 h, rt
Reference
Preparation of substituted N-(1H-indazol-4-yl)imidazo[1,2-a]pyridine-3-carboxamides as cFMS inhibitors
, World Intellectual Property Organization, , ,

Production Method 13

Reaction Conditions
Reference
Synthesis of 2-Amino-4-Fluoropyridine-C-Nucleoside Phosphoramidite for Incorporation into Oligonucleotides
Sato, Kousuke; Matsuda, Akira, Current Protocols in Nucleic Acid Chemistry, 2019, 77(1),

Production Method 14

Reaction Conditions
Reference
Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer
, World Intellectual Property Organization, , ,

2-Amino-4-fluoropyridine Raw materials

2-Amino-4-fluoropyridine Preparation Products

2-Amino-4-fluoropyridine Suppliers

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Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 20:49
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2-Amino-4-fluoropyridine Related Literature

Additional information on 2-Amino-4-fluoropyridine

Comprehensive Overview of 2-Amino-4-fluoropyridine (CAS No. 944401-77-8): Properties, Applications, and Industry Insights

2-Amino-4-fluoropyridine (CAS No. 944401-77-8) is a fluorinated pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound, characterized by the presence of an amino group and a fluorine atom on the pyridine ring, serves as a versatile intermediate in organic synthesis. Its molecular formula, C5H5FN2, and molecular weight of 112.11 g/mol make it a lightweight yet highly reactive building block for complex molecules. Researchers and industries are increasingly exploring its potential in drug discovery, material science, and specialty chemicals.

The growing demand for fluorinated pyridines in modern chemistry is driven by their ability to enhance the bioavailability and metabolic stability of active compounds. 2-Amino-4-fluoropyridine is particularly notable for its role in synthesizing heterocyclic compounds, which are pivotal in developing new therapeutics. Recent studies highlight its utility in creating kinase inhibitors and antiviral agents, aligning with the global focus on targeted therapies and infectious disease control. The compound’s fluorine substitution also contributes to improved lipophilicity, a critical factor in optimizing drug delivery systems.

In the agrochemical sector, 2-Amino-4-fluoropyridine is valued for its role in designing crop protection agents. The fluorine atom’s electronegativity enhances the binding affinity of pesticides to biological targets, reducing application rates and environmental impact. This aligns with the industry’s shift toward sustainable agriculture and green chemistry practices. Companies are investing in high-efficiency synthesis methods to meet regulatory standards while minimizing waste, further elevating the compound’s commercial relevance.

From a technical perspective, 2-Amino-4-fluoropyridine exhibits a melting point range of 85–90°C and a boiling point of approximately 220°C, with solubility in polar organic solvents like ethanol and dimethyl sulfoxide (DMSO). These properties facilitate its integration into multistep synthetic routes. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed to verify its purity, which typically exceeds 97% in commercial grades. Storage recommendations include protection from moisture and light to maintain stability.

The compound’s safety profile is another area of interest. While not classified as hazardous under standard regulations, proper handling protocols—such as the use of personal protective equipment (PPE)—are advised to prevent irritation. This emphasis on safety resonates with the broader laboratory safety trends and occupational health discussions prevalent in scientific communities. Additionally, its compatibility with green solvent alternatives underscores its alignment with eco-friendly manufacturing initiatives.

Market analysts project steady growth for 2-Amino-4-fluoropyridine, fueled by expanding R&D activities in precision medicine and agrochemical innovation. Patent filings related to its derivatives have surged, reflecting its strategic importance. For instance, recent applications in catalysis and ligand design highlight its cross-disciplinary utility. As industries prioritize cost-effective synthesis and scalable production, this compound is poised to remain a cornerstone of specialty chemical supply chains.

In conclusion, 2-Amino-4-fluoropyridine (CAS No. 944401-77-8) exemplifies the intersection of scientific innovation and industrial demand. Its multifaceted applications—from pharmaceutical intermediates to agrochemical precursors—underscore its value in addressing contemporary challenges. As research continues to uncover new functionalities, this compound will likely play an even more prominent role in shaping the future of applied chemistry.

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Amadis Chemical Company Limited
(CAS:944401-77-8)2-Amino-4-fluoropyridine
A11078
Purity:99%/99%
Quantity:100g/500g
Price ($):392.0/1575.0
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